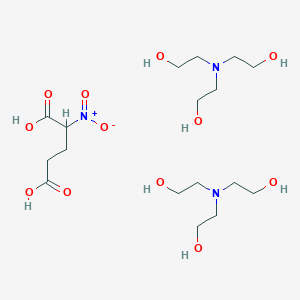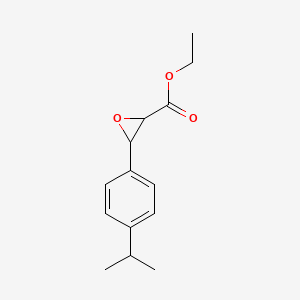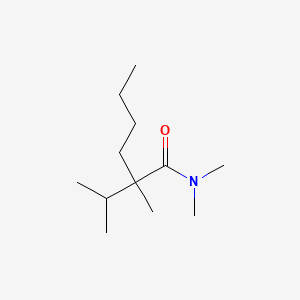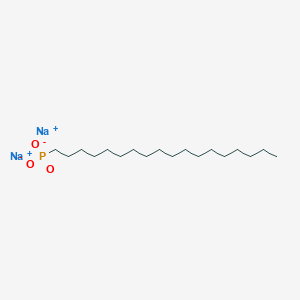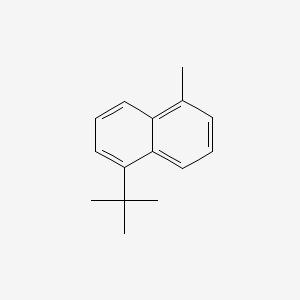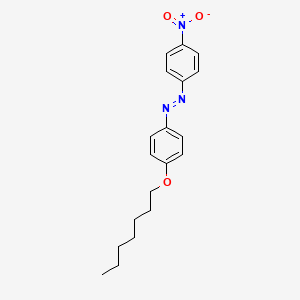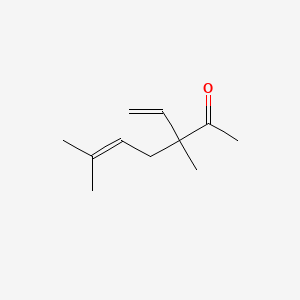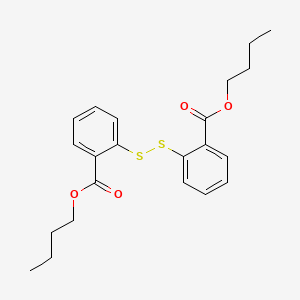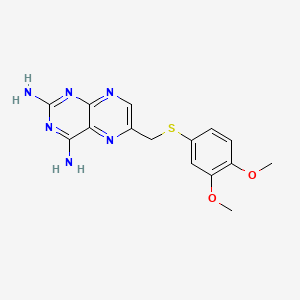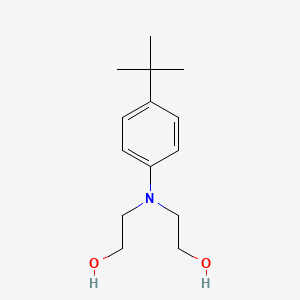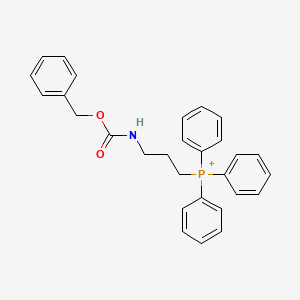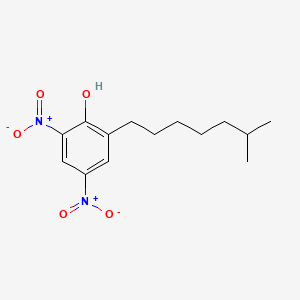
2-Isooctyl-4,6-dinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isooctyl-4,6-dinitrophenol: is a chemical compound with the molecular formula C14H20N2O5 . It is known for its applications in various fields, including agriculture and industry. This compound is a derivative of dinitrophenol, characterized by the presence of isooctyl groups attached to the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isooctyl-4,6-dinitrophenol typically involves the nitration of isooctylphenol. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration at the 4 and 6 positions of the phenol ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is usually purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Isooctyl-4,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield aminophenols.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Aminophenols
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-Isooctyl-4,6-dinitrophenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds
Mechanism of Action
The mechanism of action of 2-Isooctyl-4,6-dinitrophenol involves its interaction with cellular components. It is known to uncouple oxidative phosphorylation, leading to a disruption in ATP production. This results in increased metabolic rates and energy expenditure. The compound targets mitochondrial pathways, affecting the electron transport chain and proton gradient .
Comparison with Similar Compounds
2,4-Dinitrophenol: A related compound with similar uncoupling properties but different toxicity profiles.
2-Diazo-4,6-dinitrophenol: Known for its use in propellants and explosives.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with different chemical properties and applications
Uniqueness: 2-Isooctyl-4,6-dinitrophenol is unique due to its specific isooctyl substitution, which imparts distinct physical and chemical properties. This makes it particularly effective in certain industrial applications, such as pesticide formulation, where its stability and efficacy are advantageous .
Properties
CAS No. |
41227-52-5 |
|---|---|
Molecular Formula |
C14H20N2O5 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-(6-methylheptyl)-4,6-dinitrophenol |
InChI |
InChI=1S/C14H20N2O5/c1-10(2)6-4-3-5-7-11-8-12(15(18)19)9-13(14(11)17)16(20)21/h8-10,17H,3-7H2,1-2H3 |
InChI Key |
VZPYZYHXSMGBJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


